
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- is a heterocyclic organic compound that features a pyrimidinone core substituted with an amino group and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-dioxolane and appropriate pyrimidine derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2,2-dimethyl-1,3-dioxolane with a suitable reagent under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Mecanismo De Acción
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- involves its interaction with specific molecular targets. The amino group and the dioxolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H13N3O3 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
2-amino-4-(2,2-dimethyl-1,3-dioxolan-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O3/c1-9(2)14-4-6(15-9)5-3-7(13)12-8(10)11-5/h3,6H,4H2,1-2H3,(H3,10,11,12,13) |
Clave InChI |
JNHITXZNDCMVFH-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C2=CC(=O)NC(=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
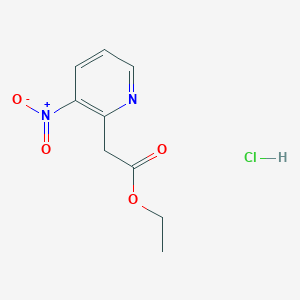
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)

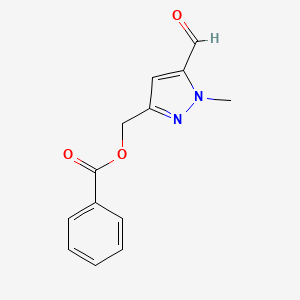
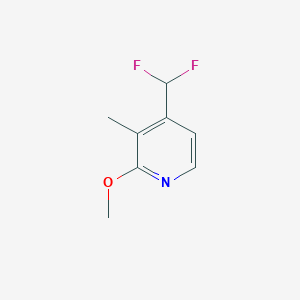
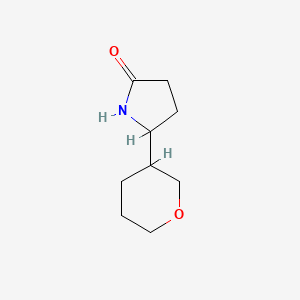
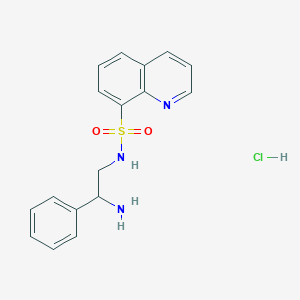




![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
![3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221023.png)
